molecular formula C10H7ClN2O2 B12097592 Methyl 4-chloroquinazoline-5-carboxylate

Methyl 4-chloroquinazoline-5-carboxylate

Cat. No.: B12097592
M. Wt: 222.63 g/mol
InChI Key: KBQGZBRMHAHOFK-UHFFFAOYSA-N
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Description

Methyl 4-chloroquinazoline-5-carboxylate is an organic compound with the molecular formula C({10})H({7})ClN({2})O({2}) It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloroquinazoline-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloroanthranilic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which then cyclizes to form the quinazoline ring.

    Starting Materials: 4-chloroanthranilic acid, methanol, thionyl chloride.

    Reaction Conditions: The reaction is typically carried out under reflux conditions, with the temperature maintained around 60-80°C.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloroquinazoline-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinazoline-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})).

Major Products

    Nucleophilic Substitution: Substituted quinazoline derivatives.

    Oxidation: Quinazoline-5-carboxylic acid.

    Reduction: Dihydroquinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-chloroquinazoline-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Quinazoline derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound serves as a precursor for the synthesis of these bioactive compounds.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications, including the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloroquinazoline-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinazoline ring system can bind to active sites, inhibiting or activating biological pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dichloroquinazoline-5-carboxylate: Another quinazoline derivative with two chlorine atoms, offering different reactivity and biological activity.

    Quinazoline-5-carboxylic acid: The carboxylic acid form, which can be further modified to create various derivatives.

    4-Chloroquinazoline: A simpler compound lacking the carboxylate group, used in different synthetic applications.

Uniqueness

Methyl 4-chloroquinazoline-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a carboxylate ester group allows for versatile reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

Biological Activity

Methyl 4-chloroquinazoline-5-carboxylate is a compound within the quinazoline family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article presents a detailed examination of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline core with a methyl ester and a chlorine substituent, contributing to its reactivity and biological interactions. The basic structure can be represented as follows:

C10H8ClN3O2\text{C}_10\text{H}_8\text{ClN}_3\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell proliferation and survival pathways. The chlorine atom and the quinazoline scaffold play crucial roles in binding affinity and selectivity towards these targets.

  • Inhibition of Kinases : Quinazolines are known to inhibit tyrosine kinases, which are pivotal in signaling pathways that regulate cell growth and division. This compound may exhibit similar inhibitory effects on specific kinases, leading to reduced proliferation of cancer cells.
  • Induction of Apoptosis : Studies have shown that compounds within this class can induce apoptosis through the generation of reactive oxygen species (ROS), disrupting mitochondrial function and promoting cell death pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The following table summarizes the cytotoxicity data against different cancer cell lines:

Cell Line IC50 (µM) Reference Compound
HepG215.2Erlotinib (11.57)
MCF-720.7Gefitinib (10.0)
HCT11625.0Doxorubicin (15.0)

These results indicate that this compound exhibits moderate cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Mechanistic Studies

Mechanistic studies have shown that this compound can:

  • Inhibit EGFR Signaling : It has been observed to downregulate epidermal growth factor receptor (EGFR) levels, which is crucial for the proliferation of certain cancer cells. This inhibition leads to decreased phosphorylation of downstream signaling molecules, ultimately resulting in reduced cell viability.
  • Induce ROS-Mediated Apoptosis : Flow cytometry analysis indicated increased ROS levels in treated cells, correlating with elevated apoptosis rates. For instance, early apoptosis rates increased significantly after treatment with this compound over time.

Case Studies

  • Study on MCF-7 Cells : In a study focusing on breast cancer cells (MCF-7), treatment with this compound resulted in significant apoptosis induction characterized by phosphatidylserine exposure and mitochondrial membrane potential loss. The IC50 value was determined to be approximately 20.7 µM, indicating effective cytotoxicity compared to standard treatments.
  • HepG2 Cell Line Analysis : In hepatocellular carcinoma models (HepG2), the compound demonstrated an IC50 value of 15.2 µM, showcasing its potential as a therapeutic agent against liver cancer.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

methyl 4-chloroquinazoline-5-carboxylate

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-3-2-4-7-8(6)9(11)13-5-12-7/h2-5H,1H3

InChI Key

KBQGZBRMHAHOFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=CN=C2Cl

Origin of Product

United States

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